5-Bromofuran-2-carbohydrazide
Overview
Description
5-Bromofuran-2-carbohydrazide is a compound with the molecular weight of 205.01 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
Carbohydrazides and their Schiff bases are important classes of heterocycles that are employed in the area of organic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized . A series of Schiff bases have been prepared by the condensation of 5-bromofuran-2-carboxyhydrazide with different aromatic and heterocyclic aldehydes .Molecular Structure Analysis
The molecular structure of 5-Bromofuran-2-carbohydrazide is represented by the linear formula C5H5BrN2O2 . The InChI key for this compound is AKANWSCBFOMJNS-UHFFFAOYSA-N .Chemical Reactions Analysis
Carbohydrazides and their Schiff bases have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities . The synthesis of various 2-(substituted phenyl/quinolin 2-yl/6-methoxy naphthalen 2-yl)-3-(5’-bromofuran-2’-carboxamido) – thiazolidine-4-ones by cyclocondensation reaction between Schiff bases and thioglycolic acid has been reported .Physical And Chemical Properties Analysis
5-Bromofuran-2-carbohydrazide is a solid substance with a molecular weight of 205.01 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Application 1: Anticancer Therapeutic Potential
- Summary of the Application: 5-Bromofuran-2-carbohydrazide, as a benzofuran scaffold, has shown potential in the development of anticancer therapeutics . Benzofuran moieties are the main component of many biologically active natural and synthetic heterocycles . These heterocycles have unique therapeutic potentials and are involved in various clinical drugs .
- Results or Outcomes: The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs . Many of the described benzofurans are promising candidates for development as anticancer agents .
Application 2: Synthesis and Biological Activities
- Summary of the Application: Carbohydrazides and their Schiff bases, which include 5-Bromofuran-2-carbohydrazide, are important classes of heterocycles that have tremendous applications in physical and inorganic chemistry . They have been synthesized and screened for various biological activities .
- Results or Outcomes: A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities, among others .
Application 3: Furan Platform Chemicals
- Summary of the Application: Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . 5-Bromofuran-2-carbohydrazide, as a furan derivative, could potentially be used in this context .
- Methods of Application or Experimental Procedures: The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass . The exact methods for 5-Bromofuran-2-carbohydrazide were not detailed in the sources I found.
- Results or Outcomes: The main purpose of using FPCs is to show the spectacular range of compounds that can be economically synthesized from biomass . The potential applications of these bio-based materials go beyond the broadly promoted manufacture of fuels and monomers .
Application 4: Antimicrobial Agents
- Summary of the Application: Benzofuran derivatives, such as 5-Bromofuran-2-carbohydrazide, have emerged as a pharmacophore of choice for designing antimicrobial agents .
- Methods of Application or Experimental Procedures: The synthesized compound, benzofuran carbohydrazide, was tested for its antimicrobial activities . The exact methods for 5-Bromofuran-2-carbohydrazide were not detailed in the sources I found.
- Results or Outcomes: The synthesized compound displayed excellent activities against E. coli and S. aureus, when compared with the standard drug norfloxacin .
Application 5: Chemical Intermediate
- Summary of the Application: 5-Bromofuran-2-carbohydrazide can be used as a chemical intermediate in the synthesis of other complex organic compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for 5-Bromofuran-2-carbohydrazide as a chemical intermediate depend on the specific synthesis pathway and the target compound .
- Results or Outcomes: The outcomes of using 5-Bromofuran-2-carbohydrazide as a chemical intermediate would vary depending on the specific synthesis pathway and the target compound .
Application 6: Hydrazone Derivatives
- Summary of the Application: Carbohydrazides and their hydrazone derivatives have been synthesized and screened for various biological activities . 5-Bromofuran-2-carbohydrazide could potentially be used to synthesize hydrazone derivatives .
- Results or Outcomes: A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities, among others .
Safety And Hazards
5-Bromofuran-2-carbohydrazide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and protective gloves/clothing/eye protection/face protection should be worn .
Future Directions
The switch from traditional resources such as crude oil to biomass in substantial parts of the chemical industry has begun . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . Furan platform chemicals (FPCs) directly available from biomass have a wide range of potential applications .
properties
IUPAC Name |
5-bromofuran-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKANWSCBFOMJNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332835 | |
Record name | 5-bromofuran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromofuran-2-carbohydrazide | |
CAS RN |
89282-37-1 | |
Record name | 5-bromofuran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89282-37-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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